N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide
Description
N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide is a synthetic amide derivative featuring a benzodioxole moiety linked via a carboxamide group to a para-substituted phenyl ring bearing a 2-oxopyrrolidine (pyrrolidone) substituent. Synthetically, analogous compounds are prepared via coupling reactions between activated carboxylic acids and amines, followed by purification and structural validation using techniques like ¹H/¹³C NMR, IR, and elemental analysis .
Properties
IUPAC Name |
N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c21-17-2-1-9-20(17)14-6-4-13(5-7-14)19-18(22)12-3-8-15-16(10-12)24-11-23-15/h3-8,10H,1-2,9,11H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCHGIUHRHQNYAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxidation of Piperonyl Alcohol
Piperonyl alcohol (3,4-methylenedioxybenzyl alcohol) serves as a common precursor. Oxidation with potassium permanganate (KMnO₄) in acidic or neutral media yields 2H-1,3-benzodioxole-5-carboxylic acid:
$$
\text{C}8\text{H}8\text{O}3 \xrightarrow{\text{KMnO}4, \text{H}2\text{O}} \text{C}8\text{H}6\text{O}4 + \text{H}_2\text{O}
$$
Conditions : 80°C, 6–8 hours, yielding 70–85%.
Cyclization of Catechol Derivatives
An alternative route involves cyclizing 3,4-dihydroxybenzoic acid with formaldehyde under acidic conditions:
$$
\text{HOOC-C}6\text{H}3(\text{OH})2 + \text{CH}2\text{O} \xrightarrow{\text{H}^+} \text{C}8\text{H}6\text{O}4 + \text{H}2\text{O}
$$
Conditions : Concentrated HCl, reflux, 4 hours, 65–75% yield.
Synthesis of 4-(2-Oxopyrrolidin-1-yl)Aniline
Reductive Amination of 4-Nitrobenzaldehyde with Pyrrolidinone
4-Nitrobenzaldehyde reacts with pyrrolidin-2-one in the presence of sodium cyanoborohydride (NaBH₃CN) to form 4-nitro-N-(2-oxopyrrolidin-1-yl)benzylamine, followed by catalytic hydrogenation to the aniline:
$$
\text{NO}2\text{C}6\text{H}4\text{CHO} + \text{C}4\text{H}7\text{NO} \xrightarrow{\text{NaBH}3\text{CN}} \text{NO}2\text{C}6\text{H}4\text{CH}2\text{N}(\text{C}4\text{H}6\text{O}) \xrightarrow{\text{H}2/\text{Pd}} \text{NH}2\text{C}6\text{H}4\text{N}(\text{C}4\text{H}6\text{O})
$$
Conditions : Methanol, 25°C, 12 hours (yield: 60–70%).
Direct Cyclization of 4-Aminophenyl-γ-Ketoamide
4-Aminophenylacetamide undergoes cyclization via intramolecular nucleophilic attack under basic conditions:
$$
\text{NH}2\text{C}6\text{H}4\text{CH}2\text{CONH}2 \xrightarrow{\text{NaH, DMF}} \text{C}6\text{H}4\text{N}(\text{C}4\text{H}6\text{O}) + \text{NH}3
$$
Conditions : Sodium hydride (NaH) in dimethylformamide (DMF), 100°C, 3 hours (yield: 55–65%).
Amide Coupling Strategies
Acyl Chloride-Mediated Coupling
Activation of 2H-1,3-benzodioxole-5-carboxylic acid with thionyl chloride (SOCl₂) forms the corresponding acyl chloride, which reacts with 4-(2-oxopyrrolidin-1-yl)aniline in the presence of triethylamine (Et₃N):
$$
\text{C}8\text{H}6\text{O}4 + \text{SOCl}2 \rightarrow \text{C}8\text{H}5\text{O}3\text{Cl} \xrightarrow{\text{C}{10}\text{H}{10}\text{N}2\text{O}, \text{Et}3\text{N}} \text{C}{19}\text{H}{17}\text{N}2\text{O}_4
$$
Conditions : Dichloromethane (DCM), 0°C to room temperature, 12 hours (yield: 75–85%).
Carbodiimide-Based Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents:
$$
\text{C}8\text{H}6\text{O}4 + \text{C}{10}\text{H}{10}\text{N}2\text{O} \xrightarrow{\text{EDC/HOBt}} \text{C}{19}\text{H}{17}\text{N}2\text{O}4
$$
Conditions : Dimethylacetamide (DMAc), 0°C to room temperature, 24 hours (yield: 80–90%).
Optimization and Challenges
Side Reactions and Mitigation
Yield Comparison of Methods
| Method | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Acyl Chloride Coupling | DCM, Et₃N, 12 h | 75–85 | ≥98% |
| EDC/HOBt Coupling | DMAc, 24 h | 80–90 | ≥95% |
| Reductive Amination | MeOH, H₂/Pd, 6 h | 60–70 | ≥90% |
Characterization and Validation
Chemical Reactions Analysis
N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Scientific Research Applications
N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug development.
Mechanism of Action
The mechanism of action of N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with three analogs from the evidence, focusing on molecular properties, functional groups, and inferred bioactivity.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Functional Group Diversity: The target compound’s benzodioxole-pyrrolidone-carboxamide architecture distinguishes it from acetyl-substituted pyrrolidones (e.g., Compound 15) and thiazole-containing analogs (). The pyrrolidone ring may enhance solubility relative to purely aromatic systems . Olmesartan medoxomil () shares a dioxolane group but incorporates a tetrazole-imidazole pharmacophore critical for angiotensin receptor binding, highlighting how minor structural changes dictate target specificity .
Molecular Weight and Lipophilicity :
- The target compound (MW 337.33) is lighter than the analog (MW 438.54), primarily due to the absence of a thiazole-isopropyl chain. This difference may influence blood-brain barrier penetration or metabolic stability.
Synthetic and Analytical Methods :
- Compounds like the target molecule are typically synthesized via carbodiimide-mediated amide coupling, as seen in , where purity is confirmed by elemental analysis (e.g., C 60.51% vs. theoretical 60.75% for Compound 15) .
Biological Activity: While direct data for the target compound are lacking, benzodioxole derivatives often exhibit anticonvulsant or anti-inflammatory properties.
Biological Activity
N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a benzodioxole moiety and a pyrrolidine ring. Its molecular formula is , and it exhibits properties typical of compounds with similar frameworks.
Synthesis
Various synthetic routes have been explored to produce this compound. A common method involves the condensation of appropriate phenolic and amine precursors under controlled conditions. The reaction typically requires the use of coupling agents to facilitate the formation of the amide bond.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzodioxole derivatives. For instance, a study evaluating benzodioxole-based thiosemicarbazone derivatives demonstrated significant cytotoxic effects against various cancer cell lines, including A549 (human lung adenocarcinoma) and C6 (rat glioma) cells. The most promising derivative showed increased apoptosis in these cell lines, indicating that structural modifications can enhance anticancer activity .
Table 1: Cytotoxic Effects of Benzodioxole Derivatives
| Compound | Cell Line | IC50 (µM) | Early Apoptosis (%) | Late Apoptosis (%) |
|---|---|---|---|---|
| Control | A549 | - | 3.1 | 0 |
| Compound 5 | A549 | 12.11 | 23.7 | 12.11 |
| Compound 10 | C6 | 15.8 | 15.8 | 6.2 |
| Cisplatin | A549 | - | 32.4 | 16.3 |
The results indicate that specific structural features, such as substituents on the benzene ring, significantly influence cytotoxicity and apoptosis induction .
The mechanism by which this compound exerts its biological effects may involve several pathways:
- Inhibition of Cholinesterases : Some benzodioxole derivatives have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). However, findings suggest that there may not be a direct correlation between cholinesterase inhibition and anticancer activity .
- Induction of Apoptosis : The compound has been shown to increase mitochondrial membrane potential disturbance and inhibit DNA synthesis in cancer cells, contributing to its apoptotic effects .
- SIRT1 Inhibition : Investigations into SIRT1 inhibition provide insights into the potential regulatory mechanisms at play in modulating cellular responses to stress and apoptosis .
Case Studies and Research Findings
Research has consistently shown that modifications to the benzodioxole structure can lead to enhanced biological activity:
- A study conducted on a series of benzodioxole derivatives found that specific substitutions significantly affected their anticancer properties, demonstrating the importance of structural optimization in drug design .
- Another investigation focused on the relationship between lipophilicity and anticancer activity revealed that increased lipophilicity due to structural modifications led to improved efficacy against cancer cell lines .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the pyrrolidinone ring via cyclization of a precursor amine with a ketone or ester.
- Step 2 : Attachment of the 2H-1,3-benzodioxole-5-carboxamide moiety using condensation reactions (e.g., coupling reagents like EDC/HOBt).
- Step 3 : Nucleophilic substitution or amidation to link the phenyl group to the pyrrolidinone core.
- Critical Parameters : Reaction temperatures (60–100°C), anhydrous solvents (DMF, THF), and pH control (neutral to mildly basic) are essential for high yields .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and stereochemistry.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected m/z ~381.36 for C20H16FN3O4 analogs).
- HPLC-PDA : Assess purity (>95%) and detect byproducts using reverse-phase C18 columns with UV detection at 254 nm .
Q. What preliminary biological screening approaches are suitable for this compound?
- Methodological Answer :
- In Vitro Assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays to evaluate cytotoxicity.
- Enzyme Inhibition Studies : Test affinity for kinases (e.g., EGFR, CDK2) via fluorescence polarization or radiometric assays.
- Binding Affinity : Surface plasmon resonance (SPR) to measure interactions with target proteins .
Advanced Research Questions
Q. How can researchers optimize reaction yields during the synthesis of this compound?
- Methodological Answer :
- Catalyst Screening : Test palladium or copper catalysts for cross-coupling steps.
- Solvent Optimization : Compare polar aprotic solvents (e.g., DMF vs. DMSO) to enhance solubility of intermediates.
- Purification Strategies : Use flash chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) for high-purity isolates .
Q. How should researchers address contradictory data in biological activity studies (e.g., varying IC50 values across assays)?
- Methodological Answer :
- Assay Replication : Perform triplicate experiments with internal controls (e.g., staurosporine as a kinase inhibitor control).
- Orthogonal Validation : Confirm results using alternative methods (e.g., Western blot for protein inhibition alongside enzymatic assays).
- Buffer Conditions : Standardize assay buffers (pH, ionic strength) to minimize variability in target-ligand interactions .
Q. What advanced computational methods can predict the compound’s biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger to simulate binding to kinase ATP-binding pockets.
- Molecular Dynamics (MD) : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes.
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors .
Q. How can structure-activity relationship (SAR) studies improve the compound’s potency?
- Methodological Answer :
- Functional Group Modifications : Replace the benzodioxole ring with bioisosteres (e.g., benzothiazole) to enhance lipophilicity.
- Pyrrolidinone Substitutions : Introduce electron-withdrawing groups (e.g., -CF3) at the phenyl ring to improve target affinity.
- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors/donors using MOE or Discovery Studio .
Q. What strategies assess the compound’s stability under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions at 37°C.
- HPLC-MS Monitoring : Track degradation products over 24–72 hours.
- Plasma Stability : Incubate with human plasma and quantify parent compound via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
